2,4-Dimethyl-3-oxazoline
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Overview
Description
2,4-Dimethyl-3-oxazoline is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in its ring structure. This compound is part of the oxazoline family, which is known for its significant biological and chemical properties. Oxazolines are often used as intermediates in organic synthesis and have applications in various fields, including pharmaceuticals, polymers, and natural product chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-3-oxazoline typically involves the cyclodehydration of β-hydroxy amides. One common method employs the use of Deoxo-Fluor® as a fluorinating reagent. The reaction is carried out at room temperature, where a solution of β-hydroxy amide and Deoxo-Fluor® is combined and passed through a reactor coil . This method is advantageous due to its stereospecificity and the ability to produce pure products without additional purification steps.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow processes. This involves the use of packed reactors containing commercial manganese dioxide, which facilitates the oxidative aromatization of oxazolines to oxazoles . The flow process improves safety and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-3-oxazoline undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Polymerization: The oxazoline ring can undergo cationic self-crosslinking polymerization to form polymer networks.
Common Reagents and Conditions:
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Polymerization: Polyisocyanates and other crosslinking agents are used to form polymer networks.
Major Products Formed:
Oxazoles: Formed through oxidation reactions.
Polymer Networks: Formed through polymerization reactions, which have applications in coatings and materials science.
Scientific Research Applications
2,4-Dimethyl-3-oxazoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-3-oxazoline involves its ability to participate in various chemical reactions due to the presence of the oxazoline ring. The nitrogen and oxygen atoms in the ring can interact with different molecular targets, facilitating reactions such as oxidation and polymerization. In biological systems, oxazoline derivatives can interact with enzymes and receptors, leading to their observed biological activities .
Comparison with Similar Compounds
2,4-Dimethyl-3-oxazoline can be compared with other similar compounds, such as:
Oxazole: Contains two double bonds and is formed through the oxidation of oxazolines.
Thiazoline: Similar to oxazoline but with a sulfur atom replacing the oxygen atom.
Oxazolidine: Lacks double bonds and has different reactivity compared to oxazolines.
Uniqueness: this compound is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to undergo stereospecific reactions and form stable products makes it valuable in various applications, from pharmaceuticals to industrial coatings .
Properties
CAS No. |
77311-02-5 |
---|---|
Molecular Formula |
C5H9NO |
Molecular Weight |
99.13 g/mol |
IUPAC Name |
2,4-dimethyl-2,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C5H9NO/c1-4-3-7-5(2)6-4/h5H,3H2,1-2H3 |
InChI Key |
XHHACWPFKDHDGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1N=C(CO1)C |
boiling_point |
141.00 °C. @ 760.00 mm Hg |
density |
1.002-1.008 |
physical_description |
Yellowish liquid; Boiled beef aroma |
solubility |
Insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
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